
2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a unique combination of structural elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1H-inden-5-ylamine intermediate. This can be achieved through the reduction of the corresponding nitro compound or via catalytic hydrogenation of the indene derivative .
The next step involves the formation of the 2-oxoethyl ester. This can be accomplished by reacting the amine with an appropriate acylating agent, such as ethyl chloroformate, under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations .
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene derivatives: These compounds share the indene core structure and may have similar chemical properties.
Nicotinate esters: Compounds with the nicotinate ester moiety can exhibit similar reactivity and biological activity.
Methylthio-substituted compounds: These compounds share the methylthio group, which can influence their chemical behavior.
Uniqueness
2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of structural elements, which can lead to distinct chemical and biological properties . This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C18H18N2O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H18N2O3S/c1-24-17-15(6-3-9-19-17)18(22)23-11-16(21)20-14-8-7-12-4-2-5-13(12)10-14/h3,6-10H,2,4-5,11H2,1H3,(H,20,21) |
InChI Key |
HRGPRBLWGFPMEU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


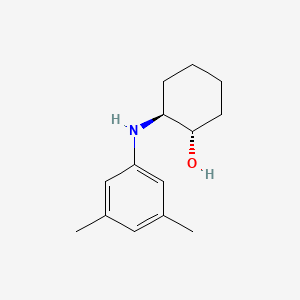
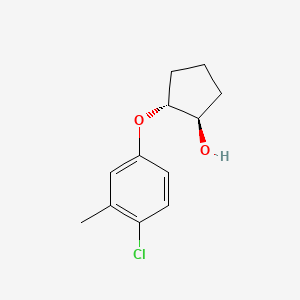
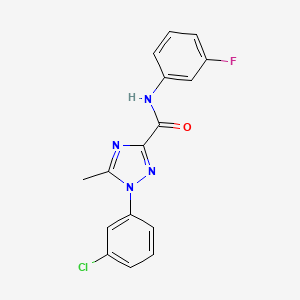
![3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361791.png)
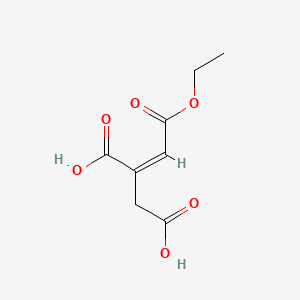
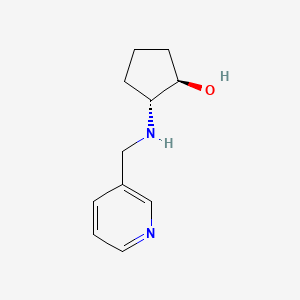

![(3S,4R)-4-[(2,3-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13361824.png)
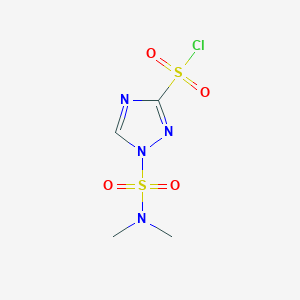
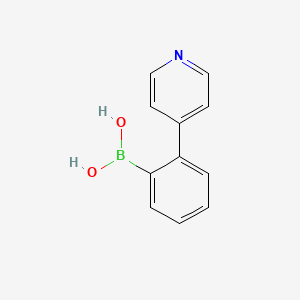
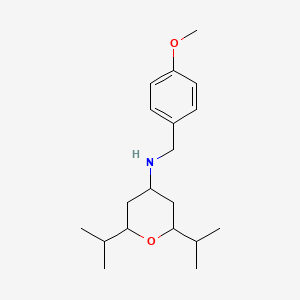
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13361850.png)
![1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13361856.png)

